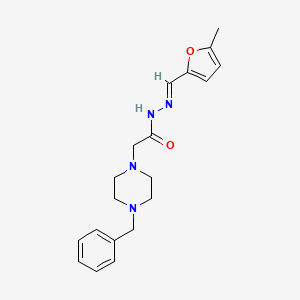
2-(4-Benzyl-1-piperazinyl)-N'-((5-methyl-2-furyl)methylene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ベンジル-1-ピペラジニル)-N'-((5-メチル-2-フリル)メチレン)アセトヒドラジドは、ピペラジン環、ベンジル基、フラン環を特徴とする複雑な有機化合物です。このような構造を持つ化合物は、その潜在的な生物活性のために、医薬品化学においてしばしば注目されています。
準備方法
合成経路と反応条件
2-(4-ベンジル-1-ピペラジニル)-N'-((5-メチル-2-フリル)メチレン)アセトヒドラジドの合成は、通常、複数のステップを伴います。
ピペラジン環の形成: 適切なジアミンを環化することにより達成できます。
ベンジル化: 次に、ピペラジン環は、塩基の存在下でベンジルクロリドを用いてベンジル化されます。
ヒドラジドの形成: アセトヒドラジド部分は、ベンジル化ピペラジンと酢酸ヒドラジドの反応によって導入されます。
フラン誘導体との縮合: 最後に、化合物は、酸性または塩基性条件下でヒドラジドと5-メチル-2-フラルデヒドを縮合させることによって形成されます。
工業的製造方法
工業的製造方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクター、溶媒のリサイクル、その他のグリーンケミストリーの慣行の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: 化合物は、特にベンジル基またはフラン環で酸化反応を起こす可能性があります。
還元: 還元反応は、ヒドラジド部分またはフラン環を標的にすることができます。
置換: ピペラジン環とベンジル基は、さまざまな置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用できます。
置換: ハロゲン化試薬と水酸化ナトリウムや炭酸カリウムなどの塩基がしばしば使用されます。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はベンジルアルコール誘導体をもたらす可能性があり、一方、還元はアミンまたはアルコールを生じる可能性があります。
4. 科学研究への応用
2-(4-ベンジル-1-ピペラジニル)-N'-((5-メチル-2-フリル)メチレン)アセトヒドラジドは、科学研究においてさまざまな用途があります。
化学: より複雑な分子の構成要素として。
生物学: 受容体-リガンド相互作用の研究における潜在的な用途。
医学: 既知の生物活性化合物の構造的類似性による可能性のある治療的用途。
産業: 特殊化学薬品や医薬品の合成における用途。
科学的研究の応用
2-(4-Benzyl-1-piperazinyl)-N’-((5-methyl-2-furyl)methylene)acetohydrazide may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
作用機序
この化合物の作用機序は、その特定の生物学的標的に依存します。一般に、ピペラジン環を持つ化合物は、神経伝達物質受容体、酵素、またはその他のタンパク質と相互作用することができます。ベンジル基とフラン基は、結合親和性または特異性を高める可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(4-ベンジル-1-ピペラジニル)アセトヒドラジド: フラン環がありません。
N'-((5-メチル-2-フリル)メチレン)アセトヒドラジド: ピペラジン環がありません。
4-ベンジルピペラジン: 既知の精神活性作用を持つ、より単純な構造。
独自性
2-(4-ベンジル-1-ピペラジニル)-N'-((5-メチル-2-フリル)メチレン)アセトヒドラジドにおけるピペラジン環、ベンジル基、フラン環の組み合わせは、より単純な類似体には見られない、独自の生物活性または化学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
2-(4-Benzyl-1-piperazinyl)acetohydrazide: Lacks the furan ring.
N’-((5-methyl-2-furyl)methylene)acetohydrazide: Lacks the piperazine ring.
4-Benzylpiperazine: A simpler structure with known psychoactive properties.
Uniqueness
The combination of the piperazine ring, benzyl group, and furan ring in 2-(4-Benzyl-1-piperazinyl)-N’-((5-methyl-2-furyl)methylene)acetohydrazide may confer unique biological activities or chemical properties not seen in simpler analogs.
特性
分子式 |
C19H24N4O2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H24N4O2/c1-16-7-8-18(25-16)13-20-21-19(24)15-23-11-9-22(10-12-23)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,21,24)/b20-13+ |
InChIキー |
FAHAUNHHJJPHTM-DEDYPNTBSA-N |
異性体SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(O1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
溶解性 |
45.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium 5-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2-hydroxybenzoate](/img/structure/B11961851.png)
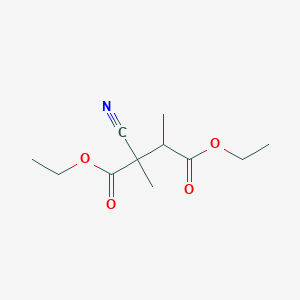

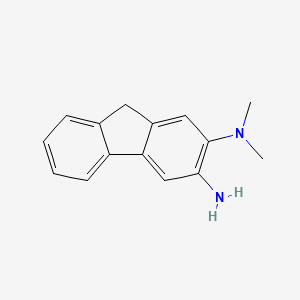
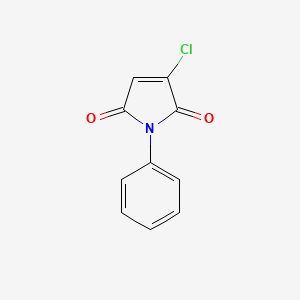

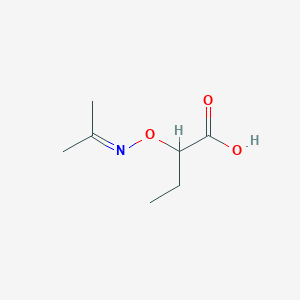
![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)
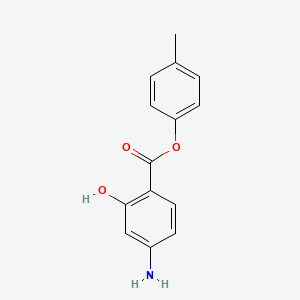
![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)

![4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11961944.png)
![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)

